N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic acetamide derivative characterized by two critical structural motifs:
- 4-Benzyl-2-oxomorpholin-3-yl moiety: Introduces conformational rigidity and modulates lipophilicity.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)22-17-7-9-18(10-8-17)23-20(26)13-19-21(27)28-12-11-24(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
LCRMMXODRCQFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Acetylamino Intermediate: This step involves the acetylation of 4-aminophenylamine to form N-(4-acetylamino)phenylamine.
Formation of the Benzyl Intermediate: The benzylation of morpholine is carried out to form 4-benzylmorpholine.
Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with the benzyl intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Morpholin-3-yl Acetamide Derivatives
Compounds sharing the 2-oxomorpholin-3-yl core but differing in substituents are highlighted below:
*Calculated based on molecular formula.
Key Observations :
Pyridin-2-yl and Benzotriazolyl Analogs
Compounds with similar acetamide backbones but divergent heterocyclic systems:
*Estimated based on structure.
Key Observations :
Morpholinosulfonylphenyl Acetamides
Compounds with morpholine-sulfonyl modifications ():
Key Observations :
- Sulfonyl groups (e.g., in 5k) improve aqueous solubility compared to the target compound’s benzyl group .
- Thiazole-containing analogs () exhibit lower solubility but higher selectivity for kinase targets .
Pharmacological and Physicochemical Trends
Structure-Activity Relationships (SAR)
- Lipophilicity : Benzyl and aryl groups (target compound, ML300) favor blood-brain barrier penetration but may reduce solubility.
- Polar Groups : Sulfonyl or acetyl substituents () enhance solubility and target binding in hydrophilic environments.
- Steric Effects : Bulky groups (e.g., benzotriazolyl in ML300) improve protease inhibition but may limit bioavailability .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
1. Chemical Structure and Synthesis
The compound can be described by its molecular formula . The synthesis involves several steps, typically starting from readily available precursors and utilizing reactions such as acylation and cyclization to form the morpholine ring. The presence of both an acetylamino group and a benzyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system.
2.1 Anticonvulsant Activity
Research studies have indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, a study on related morpholine derivatives demonstrated their efficacy in protecting against seizures in mice models when administered intraperitoneally at doses of 100 mg/kg and 300 mg/kg. The results highlighted that certain derivatives provided protection in the maximal electroshock (MES) test, which is a standard model for evaluating anticonvulsant activity .
2.2 Analgesic Properties
In addition to anticonvulsant effects, compounds structurally related to this compound have been shown to possess analgesic properties. This is likely due to their ability to modulate neurotransmitter systems involved in pain perception.
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with GABAergic systems or inhibit excitatory neurotransmitter release, contributing to its anticonvulsant and analgesic effects.
Case Study 1: Anticonvulsant Efficacy
A study published in a pharmacology journal evaluated various morpholine derivatives for their anticonvulsant properties. The findings indicated that specific substitutions on the morpholine ring significantly affected the anticonvulsant activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
| Compound ID | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| 19 | 300 | Yes | High efficacy observed |
| 24 | 100 | Yes | Effective at shorter time intervals |
Case Study 2: Analgesic Effects
Another study focused on the analgesic potential of similar compounds reported promising results in animal models, indicating that these compounds could serve as lead candidates for developing new analgesics .
5.
This compound exhibits significant biological activities, particularly in anticonvulsant and analgesic domains. Ongoing research into its mechanisms of action and SAR will be crucial for optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
